N,S-Diacetylcysteamine

Description

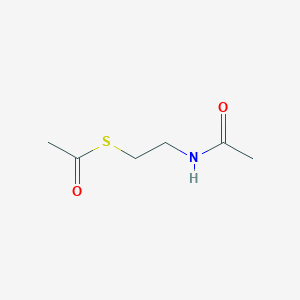

Structure

3D Structure

Properties

IUPAC Name |

S-(2-acetamidoethyl) ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLRPNHVKXCOHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161922 |

Source

|

| Record name | N,S-Diacetylcysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420-88-8 |

Source

|

| Record name | Ethanethioic acid, S-[2-(acetylamino)ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,S-Diacetylcysteamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,S-Diacetylcysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-[2-(acetylamino)ethyl] ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,S-DIACETYLCYSTEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/243854U11M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,S-Diacetylcysteamine chemical structure and properties

An In-Depth Technical Guide to N,S-Diacetylcysteamine: Structure, Properties, and Therapeutic Potential

Introduction

N,S-Diacetylcysteamine is a derivative of cysteamine, a compound of significant interest in the pharmaceutical sciences. As a dual-acetylated molecule, it presents unique chemical properties that position it as a potential prodrug with improved characteristics over its parent compounds, cysteamine and N-acetylcysteamine. This guide offers a comprehensive overview of N,S-Diacetylcysteamine, from its fundamental chemical structure and properties to its synthesis, proposed mechanism of action, and potential applications in research and drug development. For researchers and professionals in the field, this document aims to provide a foundational understanding and practical insights into this promising molecule.

Chemical Structure and Physicochemical Properties

N,S-Diacetylcysteamine, with the chemical formula C6H11NO2S, is characterized by the acetylation of both the amino and thiol groups of cysteamine.[1] This structural modification has a significant impact on its physicochemical properties, influencing its stability, solubility, and pharmacokinetic profile.

Chemical Structure

The IUPAC name for N,S-Diacetylcysteamine is S-[2-(acetylamino)ethyl] ethanethioate.[1] The presence of a thioester linkage, in place of a free thiol, and an amide bond are the key structural features.

Caption: Chemical structure of N,S-Diacetylcysteamine.

Physicochemical Properties

A summary of the key physicochemical properties of N,S-Diacetylcysteamine is presented in the table below. These properties are crucial for designing experimental protocols and formulating delivery systems.

| Property | Value | Reference |

| Molecular Formula | C6H11NO2S | [1] |

| Molecular Weight | 161.22 g/mol | [1] |

| CAS Number | 1420-88-8 | [1] |

| Appearance | Liquid | |

| Density | 1.121 g/mL at 25 °C | [2][3] |

| Boiling Point | 138-140 °C/7 mmHg | [2][3] |

| Melting Point | 6-7 °C | [2][3] |

| Refractive Index | n20/D 1.511 | [2][3] |

| Storage Temperature | 2-8°C Refrigerator | [1] |

Synthesis of N,S-Diacetylcysteamine

The synthesis of N,S-Diacetylcysteamine can be achieved through the acetylation of cysteamine. A common approach involves the use of an acetylating agent, such as acetic anhydride, to introduce acetyl groups to both the amine and thiol functionalities of the starting material. The synthesis of related N-acetylcysteine compounds has been described, providing a basis for this synthetic route.[4]

Caption: A simplified workflow for the synthesis of N,S-Diacetylcysteamine.

A generalized protocol for the synthesis is as follows:

-

Dissolution: Cysteamine is dissolved in a suitable solvent.

-

Acetylation: Acetic anhydride is added to the solution, often in the presence of a base to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC).

-

Purification: Once the reaction is complete, the product is isolated and purified, for instance, through crystallization.[5]

Proposed Mechanism of Action

N,S-Diacetylcysteamine is hypothesized to function as a prodrug of cysteamine and N-acetylcysteamine. Prodrugs are inactive compounds that are metabolized in the body to produce an active drug.[6] This strategy is often employed to improve drug delivery, bioavailability, and patient compliance by masking undesirable properties of the active compound, such as taste and smell.[7][8][9]

Upon administration, N,S-Diacetylcysteamine is likely hydrolyzed by esterases and amidases in the body to release cysteamine and acetic acid. Cysteamine can then exert its therapeutic effects. One of the primary mechanisms of action of related compounds like N-acetylcysteine (NAC) is the replenishment of intracellular glutathione (GSH), a critical antioxidant.[[“]][11] By providing a source of cysteine, a precursor for GSH synthesis, these compounds help protect cells from oxidative damage.[[“]][11]

Caption: Proposed metabolic pathway and mechanism of action for N,S-Diacetylcysteamine.

Applications in Research and Drug Development

The unique structure of N,S-Diacetylcysteamine suggests several potential therapeutic applications, primarily leveraging its role as a cysteamine prodrug and its potential mucolytic properties.

Treatment of Cystinosis

Cystinosis is a rare genetic disorder characterized by the accumulation of cystine within lysosomes. The standard treatment is the administration of cysteamine, which helps to deplete the stored cystine.[8] However, patient compliance can be low due to the unpleasant taste and odor of cysteamine.[7] N,S-Diacetylcysteamine, as a tasteless and odorless prodrug, could offer a more palatable alternative, improving the quality of life for patients.[9] Research into novel cysteamine prodrugs is an active area of investigation.[7][8][12]

Mucolytic Agent in Respiratory Diseases

N-acetylcysteine (NAC) is a well-established mucolytic agent used to treat conditions with thick and viscous mucus, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).[13][14][15] NAC works by breaking the disulfide bonds in mucoproteins, thereby reducing the viscosity of the mucus.[11][16][17] Given its structural similarity and its potential to release a thiol-containing active molecule, N,S-Diacetylcysteamine may also possess mucolytic properties. In cystic fibrosis, where thick mucus obstructs the airways, a new mucolytic agent could be of significant benefit.[14][18] Studies have shown that NAC can enhance the penetration of other drugs through the thick mucus in cystic fibrosis patients.[19]

Experimental Protocol: In-Vitro Mucolytic Activity Assay

To evaluate the potential of N,S-Diacetylcysteamine as a mucolytic agent, an in-vitro assay can be performed. The following is a generalized protocol:

-

Sputum Collection: Collect sputum samples from patients with respiratory conditions characterized by mucus hypersecretion.

-

Homogenization: Gently homogenize the sputum samples to ensure consistency.

-

Treatment: Aliquot the homogenized sputum and treat with varying concentrations of N,S-Diacetylcysteamine, N-acetylcysteine (as a positive control), and a placebo (saline solution).

-

Viscosity Measurement: After a defined incubation period, measure the viscosity of the sputum samples using a rheometer.

-

Data Analysis: Compare the reduction in viscosity between the different treatment groups to determine the mucolytic efficacy of N,S-Diacetylcysteamine.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[20]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[21][22]

-

Handling: Avoid contact with skin, eyes, and clothing.[20][21] Do not ingest or inhale.[20] Wash hands thoroughly after handling.[20]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[20][21] It is recommended to store under an inert gas as it may be air-sensitive.[21]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[23]

Conclusion and Future Directions

N,S-Diacetylcysteamine is a molecule with considerable potential in drug development. Its structure suggests it could serve as an effective prodrug for cysteamine, offering a more patient-friendly treatment option for cystinosis. Furthermore, its potential mucolytic properties warrant investigation for its use in respiratory diseases. Future research should focus on in-vivo pharmacokinetic and pharmacodynamic studies to validate its efficacy and safety profile. Clinical trials will be necessary to establish its therapeutic role in various disease states.

References

- Synthesis of N-acetylcysteine compounds. PubMed.

- SAFETY D

- N-(2-MERCAPTOETHYL)

- A potential new prodrug for the treatment of cystinosis: Design, synthesis and in-vitro evalu

- SAFETY D

- SAFETY D

- SAFETY D

- Organic Syntheses Procedure. Organic Syntheses.

- N-Acetylcysteamine 95 1190-73-4. Sigma-Aldrich.

- Acetylcysteamine | C4H9NOS | CID 14484. PubChem - NIH.

- Cysteamine Prodrugs For an Improved Treatment of Cystinosis.

- Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI.

- Mechanisms and Therapeutics of N-acetylcysteine: A Recent Update.

- Synthesis and integration of N‐acetylcysteamine (HSNAC) into synthetic...

- Archive: Cystic Fibrosis Discovery May Lead to New Treatment Strategy to Help Patients Bre

- CAS No : 1420-88-8 | Product Name : N,S-Diacetylcysteamine.

- A potential new prodrug for the treatment of cystinosis: design, synthesis and in-vitro evalu

- N-Acetylcysteamine. NIST WebBook.

- Prodrugs of Cysteamine – Dec 2006.

- N-Acetylcysteine.

- Synthesis of Acetylcystiene. Unknown Source.

- Efficacy of Adding Oral N acetyl Cysteine Supplement to the Cystic Fibrosis Treatment Regimen: A Randomized Quasi-Experimental Trial. PMC.

- (PDF) Effect of oral N-acetylcysteine on mucus clearance.

- N-Acetylcysteamine 95 1190-73-4. Sigma-Aldrich.

- Synthesis of diacylated γ-glutamyl-cysteamine prodrugs, and in vitro evaluation of their cytotoxicity and intracellular delivery of cysteamine. PubMed.

- The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. PubMed.

- What is N-Acetyl Cysteine (NAC) mechanism of action?. Consensus.

- N-Acetyl cysteamine. ChemBK.

- Role of N-acetylcysteine in Cystic Fibrosis. Encyclopedia MDPI.

- Mucolytic: Agents, Uses, Types, Purpose & Results. Cleveland Clinic.

- N-acetylcysteine enhances cystic fibrosis sputum penetration and airway gene transfer by highly compacted DNA nanoparticles. PubMed.

- What is the mechanism of Acetylcysteine?.

- N-Acetyl Cysteine (NAC). Cystic Fibrosis News Today.

- What is the role of N-acetylcysteine (NAC)

- Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A System

- Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. MDPI.

- (PDF) PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE.

- PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. International Journal of Pharmaceutics and Drug Analysis.

- N-Acetylcysteamine 95 1190-73-4. MilliporeSigma.

- N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PMC - NIH.

- N-acetylcysteine Clinical Applic

- Application Notes and Protocols: N-Acetylcysteine as a Precursor in Drug Synthesis and a Therapeutic Agent. Benchchem.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-乙酰基半胱胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis of N-acetylcysteine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cystinosis.org.uk [cystinosis.org.uk]

- 7. cystinosis.org [cystinosis.org]

- 8. A potential new prodrug for the treatment of cystinosis: design, synthesis and in-vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cystinosis.org.uk [cystinosis.org.uk]

- 10. consensus.app [consensus.app]

- 11. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]

- 12. Synthesis of diacylated γ-glutamyl-cysteamine prodrugs, and in vitro evaluation of their cytotoxicity and intracellular delivery of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 15. mdpi.com [mdpi.com]

- 16. droracle.ai [droracle.ai]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Archive: Cystic Fibrosis Discovery May Lead to New Treatment Strategy to Help Patients Breathe Easier | UC San Francisco [ucsf.edu]

- 19. N-acetylcysteine enhances cystic fibrosis sputum penetration and airway gene transfer by highly compacted DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fishersci.be [fishersci.be]

- 21. N-(2-MERCAPTOETHYL)ACETAMIDE - Safety Data Sheet [chemicalbook.com]

- 22. cdn.pfizer.com [cdn.pfizer.com]

- 23. fishersci.com [fishersci.com]

Mechanism of Action of N,S-Diacetylcysteamine In Vitro: A Technical Whitepaper on Co-Factor Prosthesis and Thioester Exchange

Executive Summary

In the realm of in vitro enzymology, structural biology, and synthetic biology, the manipulation of acyl-CoA-dependent pathways is frequently bottlenecked by the structural complexity, high molecular weight, and synthetic intractability of canonical Acetyl-Coenzyme A (Ac-CoA). As a Senior Application Scientist, I rely on precision molecular tools to bypass these limitations. N,S-Diacetylcysteamine (SNAc) has emerged as a highly efficient, truncated thioester that serves as an Ac-CoA mimic. This whitepaper deconstructs the mechanism of action of SNAc, detailing the causality behind its reactivity, its role in "co-factor prosthesis," and the self-validating in vitro protocols used to harness its potential.

Molecular Architecture and Chemical Rationale

To understand why SNAc is a potent in vitro tool, we must first examine the thermodynamics of the thioester bond. Unlike canonical oxygen esters, thioesters lack significant resonance stabilization between the carbonyl carbon and the sulfur atom due to the poor orbital overlap between the sulfur 3p and the carbon 2p orbitals. This inherent instability renders the carbonyl carbon highly electrophilic and exceptionally primed for nucleophilic attack.

SNAc ( C6H11NO2S ) leverages this reactivity while specifically mimicking the pantetheine arm of Ac-CoA. In many enzymes belonging to the GNAT (GCN5-related N-acetyltransferase) superfamily, the bulky distal adenosine 3',5'-diphosphate moiety of Ac-CoA is not strictly required for catalytic turnover. Instead, the enzyme’s active site relies predominantly on hydrogen bonding networks interacting directly with the pantetheine arm to properly orient the thioester for catalysis. By truncating the co-factor down to this essential arm, SNAc provides a minimal, synthetically accessible scaffold that seamlessly integrates into these active sites1[1].

Core Mechanism of Action: Co-Factor Prosthesis

The fundamental mechanism by which SNAc operates in vitro is termed co-factor prosthesis . This approach allows researchers to substitute the natural Ac-CoA co-factor with SNAc—or its functionalized derivatives—to drive enzymatic turnover or "smuggle" unnatural chemical groups into target molecules.

When SNAc is introduced into an in vitro assay, the mechanism proceeds through a highly orchestrated sequence:

-

Active Site Integration: SNAc diffuses into the acetyltransferase active site (e.g., PseH, an aminoglycoside N-acetyltransferase), forming a ternary complex with the enzyme and the acceptor substrate 1[1].

-

Catalytic Scaffolding: The enzyme acts as a structural scaffold, utilizing active-site residues (often a general base like histidine or glutamate) to deprotonate the incoming nucleophile (such as a primary amine on a sugar substrate).

-

Thioester Cleavage & Transfer: The activated nucleophile attacks the electrophilic thioester carbonyl of SNAc. The tetrahedral intermediate collapses, transferring the acetyl group to the substrate and expelling N-acetylcysteamine as a stable leaving group.

Fig 1: Co-factor prosthesis and thioester exchange mechanism of SNAc in vitro.

Quantitative Profiling: SNAc vs. Canonical Co-Factors

To justify the experimental choice of SNAc over canonical Ac-CoA, we must evaluate their structural and kinetic footprints. The table below summarizes the comparative advantages of utilizing SNAc and its engineered variants in in vitro systems.

| Co-Factor Variant | Molecular Weight ( g/mol ) | Primary Structural Role | In Vitro Experimental Utility |

| Canonical Acetyl-CoA | 809.5 | Full natural co-factor | Baseline kinetic standard; synthetically rigid and prone to hydrolysis. |

| N,S-Diacetylcysteamine (SNAc) | 161.2 | Pantetheine arm mimic | High synthetic accessibility; standard acetyl donor for kinetic assays. |

| Azido-SNAc ( SNAc−N3 ) | ~202.2 | Functionalized mimic | Smuggles bioorthogonal azides into target molecules for downstream tracking. |

| Alkynyl-SNAc (SNAc-Alk) | ~185.2 | Functionalized mimic | Enables click-chemistry tagging, though subject to steric active-site constraints. |

Self-Validating In Vitro Methodologies

A robust in vitro protocol must be a self-validating system. When utilizing SNAc, the generation of the acetylated product is stoichiometrically linked to the release of the N-acetylcysteamine leaving group. By quantifying both, we establish mass balance and definitively rule out non-specific background hydrolysis.

Protocol 1: HPLC-MS Based Acetyl Transfer Kinetics Assay

This methodology is the gold standard for calculating the rate of acetyl transfer from SNAc to a target substrate 2[2].

-

Reagent Preparation: Prepare a 10 mM stock of SNAc in anhydrous DMSO to prevent premature thioester hydrolysis. Dilute to working concentrations (10 µM – 500 µM) in a physiological assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

-

Incubation: Combine the target enzyme, the acceptor substrate, and the SNAc working solution in a low-bind microcentrifuge tube. Incubate at 37°C under continuous agitation.

-

Reaction Quenching: At highly specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), extract aliquots and immediately quench the reaction by adding an equal volume of 1% formic acid in acetonitrile. This drops the pH, protonating active-site residues and denaturing the enzyme, effectively freezing the thioester exchange.

-

HPLC-MS Analysis: Centrifuge the quenched samples to pellet the denatured protein. Inject the supernatant into an HPLC-MS system equipped with a C18 reverse-phase column. Monitor the specific m/z transitions for the unreacted substrate, the acetylated product, and the N-acetylcysteamine byproduct.

-

Kinetic Derivation: Plot the initial velocities against SNAc concentration to derive kcat and Km using standard Michaelis-Menten non-linear regression.

Fig 2: Standardized in vitro workflow for HPLC-MS based acetyl transfer kinetics.

Protocol 2: Biosynthesis of Azido-Functionalized Probes

SNAc derivatives are highly effective for generating chemical probes. For example, utilizing SNAc−N3 allows researchers to engineer azido-pseudaminic acid probes for use as glycosyltransferase reporters1[1].

-

Enzymatic Assembly: Combine UDP-GlcNAc with the early-stage biosynthetic enzymes required to generate the unacetylated sugar intermediate.

-

Co-factor Prosthesis: Introduce SNAc−N3 and the PseH acetyltransferase to the reaction mixture. PseH will accept the SNAc−N3 mimic and transfer the azido-acetyl group to the intermediate.

-

Bioorthogonal Tagging: Isolate the newly synthesized azido-functionalized sugar. This probe can now be utilized in downstream strain-promoted azide-alkyne cycloaddition (SPAAC) click-chemistry assays to report on specific glycosyltransferase activity in complex biological mixtures.

Broader Implications: From Ribosomal Translation to Prebiotic Chemistry

The utility of SNAc extends far beyond standard acetyltransferase assays. Its fundamental thioester chemistry makes it a critical tool in two highly specialized fields:

-

Ribosomal Protein Biosynthesis: Thioesters are leveraged to generate 3'-thio-tRNAs. These modified tRNAs are recognized by wild-type ribosomes during in vitro translation assays, facilitating the highly efficient incorporation of non-canonical amino acids into sequence-defined synthetic polymers 3[3].

-

Prebiotic Chemistry Models: SNAc serves as a foundational model for non-enzymatic carbon-carbon condensation. By studying the reaction of carbanions with SNAc, researchers gain critical insights into how early life forms may have synthesized complex metabolic intermediates prior to the evolution of modern, highly specific macromolecular enzymes 4[4].

References

- Keenan, T., et al. "Co-factor prosthesis facilitates biosynthesis of azido-pseudaminic acid probes for use as glycosyltransferase reporters." Chemical Communications (RSC Publishing).

- Lienhard, G. E., & Jencks, W. P. "The Reaction of Carbanions with N,S-Diacetylcysteamine. A Model for Enzymatic Carbon-Carbon Condensation." Journal of the American Chemical Society.

- "A CATALYTIC ENZYME INHIBITOR AND A CNS." UDSpace - University of Delaware.

- Kent, A. D., et al. "Thioesters Support Efficient Protein Biosynthesis by the Ribosome." OSTI.GOV.

Sources

- 1. Co-factor prosthesis facilitates biosynthesis of azido-pseudaminic acid probes for use as glycosyltransferase reporters - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05924C [pubs.rsc.org]

- 2. udspace.udel.edu [udspace.udel.edu]

- 3. Thioesters Support Efficient Protein Biosynthesis by the Ribosome (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

N,S-Diacetylcysteamine as a derivative of cysteamine

An In-Depth Technical Guide to N,S-Diacetylcysteamine as a Prodrug of Cysteamine

Cysteamine is the only approved therapy for the rare lysosomal storage disorder cystinosis, where it facilitates the clearance of accumulated cystine from lysosomes. However, its therapeutic use is hampered by poor patient compliance due to its unpleasant taste and smell, as well as gastrointestinal side effects. To overcome these limitations, various prodrug strategies have been explored. This technical guide provides a comprehensive overview of N,S-Diacetylcysteamine (NSDAC), a promising derivative of cysteamine designed to improve its therapeutic profile. This guide will delve into the rationale for its development, proposed synthesis, mechanism of action as a prodrug, potential therapeutic applications, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals interested in the advancement of therapies for cystinosis and other conditions where cysteamine may be beneficial.

The Therapeutic Challenge of Cysteamine and the Rationale for Prodrug Development

Cystinosis is an autosomal recessive disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1][2] The dysfunction of this transporter leads to the accumulation of cystine within the lysosomes of various tissues, resulting in cellular damage and organ failure, particularly affecting the kidneys and eyes.[1][2] The aminothiol cysteamine is the cornerstone of treatment for cystinosis.[3] It enters the lysosome and participates in a disulfide exchange reaction with cystine, forming cysteine and a mixed disulfide of cysteine-cysteamine.[4][5] These smaller molecules can then exit the lysosome via other transporters, thereby reducing the intralysosomal cystine load.[4][5]

Despite its efficacy, cysteamine therapy is associated with significant challenges that lead to poor patient compliance. The free thiol group of cysteamine is responsible for its strong, unpleasant odor and taste, which are major deterrents for patients, especially children who require lifelong treatment.[1] Furthermore, oral administration of cysteamine can cause a range of gastrointestinal side effects, including nausea, vomiting, and abdominal pain.[6]

To address these issues, the development of cysteamine prodrugs has been an active area of research. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. The primary goals of developing a cysteamine prodrug are to:

-

Mask the unpleasant taste and smell.

-

Reduce gastrointestinal side effects.

-

Potentially improve the pharmacokinetic profile, allowing for less frequent dosing.

N,S-Diacetylcysteamine (NSDAC) is a conceptually promising prodrug of cysteamine. By acetylating both the nitrogen (N) and sulfur (S) atoms of cysteamine, the free thiol group is masked, which is expected to eliminate the unpleasant odor and taste. The acetyl groups are anticipated to be removed by endogenous enzymes, such as esterases and amidases, to release the active cysteamine intracellularly.

Chemistry and Synthesis of N,S-Diacetylcysteamine

Proposed Synthesis Workflow

Caption: A proposed three-step synthesis workflow for N,S-Diacetylcysteamine (NSDAC).

Experimental Protocol (Proposed)

Step 1: Synthesis of N,N'-diacetylcystamine

-

Dissolve cystamine dihydrochloride in a suitable solvent, such as a mixture of water and a water-miscible organic solvent (e.g., dioxane).

-

Cool the solution in an ice bath.

-

Add a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloride and deprotonate the amino groups.

-

Slowly add acetic anhydride to the reaction mixture while maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N,N'-diacetylcystamine.

Step 2: Reduction of N,N'-diacetylcystamine to N-acetylcysteamine

-

Dissolve N,N'-diacetylcystamine in a suitable solvent, such as methanol or ethanol.

-

Add a reducing agent, such as dithiothreitol (DTT) or zinc dust in the presence of an acid.

-

Stir the reaction at room temperature until the disulfide bond is completely cleaved, as monitored by TLC or HPLC.

-

Remove the reducing agent and byproducts by filtration or extraction.

-

Purify the resulting N-acetylcysteamine by crystallization or column chromatography.

Step 3: S-acetylation of N-acetylcysteamine to N,S-Diacetylcysteamine

-

Dissolve N-acetylcysteamine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride.

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Monitor the reaction for the formation of the S-acetyl bond.

-

Upon completion, quench the reaction with a mild acid or water.

-

Extract the NSDAC product, wash, dry, and purify by chromatography or recrystallization.

Mechanism of Action: A Prodrug Approach

NSDAC is designed to be a prodrug that is inactive in its acetylated form and becomes activated upon enzymatic hydrolysis in the body to release cysteamine. The proposed intracellular activation pathway is as follows:

Caption: Proposed intracellular activation pathway of N,S-Diacetylcysteamine (NSDAC).

The hydrolysis of the S-acetyl group by esterases would yield N-acetylcysteamine, and the subsequent cleavage of the N-acetyl group by amidases would release the active cysteamine.[8][9] This intracellular release of cysteamine is crucial for its therapeutic effect in cystinosis, as the active drug needs to reach the lysosomes to deplete the accumulated cystine.

Pharmacological Considerations

Pharmacokinetics

While specific pharmacokinetic data for NSDAC are not available, we can infer its likely properties based on related compounds such as N-acetylcysteine (NAC). Oral NAC has a low bioavailability of 6-10% due to extensive first-pass metabolism.[10][11] A prodrug like NSDAC could potentially improve the bioavailability of cysteamine by protecting it from premature metabolism.

Table 1: Comparison of Pharmacokinetic Parameters of Related Compounds

| Parameter | N-Acetylcysteine (NAC) - Oral | Cysteamine - Oral | N,S-Diacetylcysteamine (NSDAC) - Oral (Predicted) |

| Bioavailability | 6-10%[11] | Variable, subject to first-pass metabolism | Potentially higher than cysteamine |

| Tmax | 1-2 hours[10] | ~1.4 hours[5] | Dependent on hydrolysis rate |

| Half-life | ~6.25 hours[10] | Rapid clearance[5] | Expected to be longer than cysteamine |

| Metabolism | Rapidly metabolized[10] | Extensive first-pass metabolism[1] | Hydrolysis to cysteamine, then cysteamine metabolism |

| Excretion | Primarily as inorganic sulfate[10] | Metabolites excreted in urine | Metabolites of cysteamine |

Pharmacodynamics and Efficacy

The primary pharmacodynamic effect of NSDAC is expected to be the reduction of intracellular cystine levels. In vitro studies with cystinotic fibroblasts are a standard method to evaluate the efficacy of cysteamine and its derivatives. A study on N-acetylcysteine amide (NACA) and its dimer (diNACA) demonstrated their ability to deplete cystine in cultured human cystinotic fibroblasts, suggesting that NSDAC would likely have a similar effect.[1]

Experimental Protocol: In Vitro Cystine Depletion Assay

-

Cell Culture: Culture human cystinotic fibroblasts in a suitable medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed the cells in multi-well plates and allow them to reach approximately 80% confluency. Treat the cells with varying concentrations of NSDAC, cysteamine (as a positive control), and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., N-ethylmaleimide in Triton X-100).

-

Protein Quantification: Determine the protein concentration in the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

Cystine Measurement: Measure the cystine content in the lysates. This is typically done by reducing the cystine to cysteine and then quantifying the cysteine using a colorimetric assay or by a more sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

Data Analysis: Normalize the cystine levels to the protein concentration and compare the cystine depletion efficacy of NSDAC to that of cysteamine.

Analytical Methodologies

The development and validation of robust analytical methods are essential for the preclinical and clinical development of NSDAC. These methods are required for the quantification of NSDAC and its metabolites in various matrices, including pharmaceutical formulations, cell culture media, and biological fluids (plasma, urine).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a common method for the analysis of N-acetylcysteine and its related substances.[12][13][14] A similar approach can be adapted for NSDAC.

Proposed HPLC Method for NSDAC Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at a wavelength of around 210-220 nm.

-

Quantification: Use of a calibration curve prepared with known concentrations of a purified NSDAC standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and specific quantification of NSDAC and its metabolites in complex biological matrices, LC-MS/MS is the method of choice.[14]

Workflow for LC-MS/MS Method Development

Caption: A typical workflow for the development of an LC-MS/MS method for NSDAC analysis in biological samples.

Future Perspectives and Conclusion

N,S-Diacetylcysteamine holds significant promise as a prodrug of cysteamine for the treatment of cystinosis and potentially other diseases where cysteamine has shown therapeutic benefits. By masking the reactive thiol group, NSDAC is expected to overcome the major compliance issues associated with cysteamine therapy. However, further research is needed to fully characterize this compound.

Key areas for future investigation include:

-

Optimization and validation of a scalable synthesis protocol for NSDAC.

-

Detailed studies on the enzymatic hydrolysis of NSDAC to confirm its conversion to cysteamine in relevant biological systems.

-

Comprehensive pharmacokinetic and pharmacodynamic studies in animal models of cystinosis to evaluate its efficacy, safety, and bioavailability.

-

Development and validation of sensitive and specific analytical methods for the routine analysis of NSDAC and its metabolites.

References

-

Braun, F., Dittrich, M., Eisele, B., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. PMC. [Link]

-

Gahl, W. A., & Goya, G. (2022). Evaluation of NACA and diNACA in human cystinosis fibroblast cell cultures as potential treatments for cystinosis. PMC. [Link]

-

Holdiness, M. R. (1991). Clinical pharmacokinetics of N-acetylcysteine. PubMed. [Link]

-

Besouw, M., Masereeuw, R., van den Heuvel, L., & Levtchenko, E. (2013). Cysteamine: an old drug with new potential. PMC. [Link]

-

Haycock, J. W. (2020). Cysteine Depletion, a Key Action to Challenge Cancer Cells to Ferroptotic Cell Death. PMC. [Link]

-

(2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. [Link]

-

Delepee, R., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. [Link]

-

(2022). Structural, Thermodynamic and Enzymatic Characterization of N,N-Diacetylchitobiose Deacetylase from Pyrococcus chitonophagus. ResearchGate. [Link]

-

(2022). N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases. MDPI. [Link]

-

Marulkar, V. S., et al. (2014). In vivo pharmacokinetics after oral administration of the prodrug NI (blood). ResearchGate. [Link]

-

(2018). Mechanism of action of cysteamine. Via a disulfide exchange with cystine, cysteamine produces cysteine-cysteamine that exits the lysosome though the PQLC2 transporter. ResearchGate. [Link]

-

(2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. BioInsights Publishing. [Link]

- (2019). Method for Preparation of N-Acetyl Cysteine Amide and Derivatives Thereof.

-

(2021). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. Canadian Journal of Hospital Pharmacy. [Link]

-

(2024). What is the mechanism of Cysteamine Hydrochloride? Patsnap Synapse. [Link]

-

Atkuri, K. R., Mantovani, J. J., Herzenberg, L. A., & Herzenberg, L. A. (2007). N-acetylcysteine--a safe antidote for cysteine/glutathione deficiency. PMC. [Link]

-

Ziaee, F., & Ziaee, M. (2021). The schematic chemical synthesis of N-acetylcysteine. ResearchGate. [Link]

-

(2021). Phase I study of the pharmacokinetics and safety of single and multiple doses of intravenous N-acetylcysteine in healthy Chinese. European Review for Medical and Pharmacological Sciences. [Link]

-

Gahl, W. A. (2025). Emerging therapeutic strategies for cystinosis. Frontiers. [Link]

-

Archakam, S. C., Chenchugari, S., & Banoth, C. K. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Journal of Applied Pharmaceutical Science. [Link]

-

(2023). PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. International Journal of Pharmaceutics and Drug Analysis. [Link]

-

Braun, F., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. PMC. [Link]

-

Sonnichsen, D. O., et al. (1995). Steady-state pharmacokinetics and pharmacodynamics of cysteamine bitartrate in paediatric nephropathic cystinosis patients. PMC. [Link]

-

(1976). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure. [Link]

-

Veys, K. R., et al. (2020). Effects of long-term cysteamine treatment in patients with cystinosis. PMC. [Link]

-

(2023). Cysteine Depletion as a Treatment for Obesity and Associated Metabolic Disorders. Flintbox. [Link]

-

(2026). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. ResearchGate. [Link]

-

Van den Heuvel, L., et al. (2023). CTNS mRNA as a potential treatment for nephropathic cystinosis. bioRxiv. [Link]

-

Ziaee, F., & Ziaee, M. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. [Link]

-

(2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights. [Link]

-

Borgström, L., Kågedal, B., & Paulsen, O. (1986). Pharmacokinetics of N-acetylcysteine in man. PubMed. [Link]

-

Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Dhaneshwar, S. S., et al. (2015). Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement. PubMed. [Link]

-

Danpure, C. J. (2024). The mechanisms of actions of cysteamine in various diseases. ResearchGate. [Link]

-

(2020). Cysteine Depletion, a Key Action to Challenge Cancer Cells to Ferroptotic Cell Death. Frontiers in Oncology. [Link]

- (2021). Treatment of cystinosis.

-

(2023). Enzymatic hydrolysis. Taylor & Francis. [Link]

-

(2022). (a) The hydrolysis of 1,4-beta-linkages between N-acetyl-d-glucosamine (NAG) and N-acetylmuramic acid (NAM) residues in peptidoglycans of Gram-positive bacterial cell walls. ResearchGate. [Link]

-

(2007). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. [Link]

Sources

- 1. Evaluation of NACA and diNACA in human cystinosis fibroblast cell cultures as potential treatments for cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging therapeutic strategies for cystinosis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Steady-state pharmacokinetics and pharmacodynamics of cysteamine bitartrate in paediatric nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]

- 7. US20190084926A1 - Method for Preparation of N-Acetyl Cysteine Amide and Derivatives Thereof - Google Patents [patents.google.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. redalyc.org [redalyc.org]

- 10. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 13. ajpp.in [ajpp.in]

- 14. archives.ijper.org [archives.ijper.org]

N,S-Diacetylcysteamine as a precursor to glutathione synthesis

N,S-Diacetylcysteamine: A Membrane-Permeable Precursor for Intracellular Glutathione Synthesis and Redox Regulation

Executive Summary

As a Senior Application Scientist overseeing intracellular redox modulation and drug design, I frequently encounter a fundamental bottleneck in cellular glutathione (GSH) synthesis: the limited intracellular availability of free cysteine. While N-acetylcysteine (NAC) remains the traditional standard for GSH replenishment, its reliance on specific membrane transporters and its susceptibility to extracellular oxidation heavily restrict its pharmacokinetic efficiency.

To bypass these limitations, rationally designed prodrugs are required. N,S-Diacetylcysteamine (DAC) (CAS No. 1420-88-8) has emerged as a highly lipophilic, membrane-permeable thioester that effectively delivers active cysteamine into the cytosol[1]. This whitepaper provides an in-depth technical analysis of DAC’s mechanism of action, the causality behind its superior delivery kinetics, and self-validating experimental protocols for quantifying its efficacy in drug development workflows.

Chemical Rationale: The Architecture of N,S-Diacetylcysteamine

The structural design of N,S-Diacetylcysteamine is a masterclass in prodrug engineering. Native cysteamine (2-aminoethanethiol) is a well-documented agent capable of increasing intracellular glutathione levels and restoring altered redox states[2]. However, administering free cysteamine presents two major biochemical challenges:

-

Thiol Oxidation: The free sulfhydryl (-SH) group rapidly auto-oxidizes in culture media or plasma to form the inactive disulfide dimer, cystamine.

-

Protonation: The primary amine (-NH2) is highly protonated at physiological pH (7.4), rendering the molecule hydrophilic and heavily restricting its passive diffusion across the hydrophobic lipid bilayer.

The DAC Solution: By acetylating both the sulfur (S-acetyl) and the nitrogen (N-acetyl), DAC masks these reactive and polar moieties. The S-acetylation acts as a protecting group against premature oxidation, preserving the molecule as a stable thioester[3]. Simultaneously, the N-acetylation neutralizes the positive charge of the amine. This dual modification significantly increases the partition coefficient (LogP), allowing DAC to bypass transporter-dependency and rapidly enter the cell via passive lipid diffusion.

Mechanistic Pathway: From Prodrug to De Novo GSH Synthesis

Once DAC crosses the cell membrane, it must be enzymatically processed to fuel GSH synthesis. This occurs via a highly efficient, multi-step cascade:

-

Step 1: Intracellular Deprotection. Cytosolic thioesterases and amidases/deacetylases cleave the S-acetyl and N-acetyl groups, respectively. This enzymatic hydrolysis liberates active, free cysteamine directly within the reducing environment of the cytosol.

-

Step 2: The Disulfide Exchange (Cysteamine-Cystine Cycle). Extracellular and lysosomal cystine (the oxidized dimer of cysteine) is abundant but poorly transported into the cytosol. The liberated cysteamine attacks the disulfide bond of cystine, forming a cysteamine-cysteine mixed disulfide .

-

Step 3: Cytosolic Reduction. This mixed disulfide is easily transported into the cytosol, where the highly reducing environment cleaves it to yield free cysteine and regenerate cysteamine. This creates a catalytic cycle that continuously pumps cysteine into the cell[2].

-

Step 4: GSH Catalysis. The newly available free cysteine is immediately utilized by Gamma-glutamylcysteine synthetase (GCLC) and Glutathione synthetase (GSS) to synthesize native Glutathione (GSH).

Figure 1: Intracellular prodrug processing of DAC into glutathione.

Quantitative Profiling & Comparative Analysis

To justify the selection of DAC over traditional precursors in experimental models, we must look at the quantitative physicochemical properties that dictate pharmacokinetics. The table below summarizes the comparative advantages of DAC.

| Compound | Thiol State | Amine State | Lipophilicity (LogP) | Cellular Uptake Mechanism | GSH Elevation Efficacy |

| Cysteamine | Free (-SH) | Free (-NH2) | Low (-0.2) | Moderate (Transporter/Diffusion) | High (But susceptible to rapid oxidation) |

| N-Acetylcysteine (NAC) | Free (-SH) | Acetylated | Low (-0.6) | Slow (Transporter-dependent) | Moderate (Requires high dosing) |

| N,S-Diacetylcysteamine (DAC) | Protected (-SAc) | Protected (-NHAc) | High (~0.8) | Rapid (Passive Lipid Diffusion) | Very High (Sustained intracellular release) |

Experimental Methodology: A Self-Validating Protocol

Trustworthiness in biochemical assays requires protocols that actively control for confounding variables. When measuring DAC-induced GSH elevation, the primary risk is false-positive signals generated by protein-bound thiols or unreacted extracellular prodrugs.

The following protocol is a self-validating system designed specifically to isolate and quantify free cytosolic GSH following DAC administration.

Step-by-Step Workflow:

-

Cell Seeding & Starvation: Seed target cells (e.g., HepG2) at 1×105 cells/well in a 6-well plate. Prior to treatment, wash and replace with serum-free media.

-

Causality: Fetal Bovine Serum (FBS) contains high levels of extracellular esterases. Serum starvation prevents the premature extracellular cleavage of the S-acetyl group, ensuring the prodrug remains intact until it crosses the cell membrane.

-

-

DAC Treatment: Treat cells with a dose-response gradient of DAC (10 µM – 100 µM) for 4 to 12 hours.

-

Harvesting & Deproteinization (Critical Step): Wash cells twice with ice-cold PBS to halt metabolism. Lyse the cells directly in 5% Sulfosalicylic Acid (SSA) or Trichloroacetic Acid (TCA).

-

Causality: SSA instantly denatures and precipitates cellular proteins. If proteins are not removed, exposed cysteine residues on cellular proteins will react with the assay reagent, artificially inflating the GSH measurement.

-

-

Centrifugation: Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C. Collect the clear supernatant containing the free cytosolic GSH.

-

DTNB Derivatization: Transfer 100 µL of the deproteinized supernatant to a 96-well plate. Add 100 µL of reaction buffer (0.1 M sodium phosphate, pH 7.4, 1 mM EDTA) containing 1.5 mg/mL DTNB (Ellman's Reagent).

-

Causality: DTNB reacts specifically with free sulfhydryl groups to yield a yellow-colored product (TNB). Because DAC's thiol is protected by the S-acetyl group, any unreacted DAC in the lysate will not react with DTNB, preventing false positives.

-

-

Quantification: Incubate for 5 minutes in the dark. Read absorbance at 412 nm and interpolate concentrations using a standard curve of reduced GSH prepared in 5% SSA.

Figure 2: Self-validating experimental workflow for intracellular GSH quantification.

Conclusion

For researchers and drug development professionals aiming to modulate intracellular redox states, N,S-Diacetylcysteamine represents a significant pharmacological upgrade over traditional thiol precursors. By leveraging rational prodrug design—specifically, masking polar and reactive groups to optimize LogP—DAC ensures rapid cellular entry and sustained, enzyme-mediated release of cysteamine. This mechanism efficiently drives the cysteamine-cystine cycle, ultimately overcoming the cysteine bottleneck and maximizing de novo glutathione synthesis.

Sources

CAS number and molecular weight of N,S-Diacetylcysteamine

An In-Depth Technical Guide to N,S-Diacetylcysteamine: A Stable Cysteamine Prodrug and Analytical Standard

This guide provides a comprehensive technical overview of N,S-Diacetylcysteamine, a derivative of the well-known antioxidant precursor N-acetylcysteine (NAC). We will delve into its fundamental properties, proposed mechanism of action as a prodrug, and its critical applications in both pharmaceutical research and analytical quality control. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this molecule's scientific and practical value.

N-acetylcysteine (NAC) is a widely utilized compound, valued for its ability to replenish intracellular glutathione (GSH), a cornerstone of cellular antioxidant defense.[1][2] However, NAC's therapeutic potential is hampered by certain limitations, including poor bioavailability and the chemical instability of its free sulfhydryl (-SH) group, which is prone to oxidation.[3][4][5] This oxidation leads to the formation of dimers like N,N-diacetylcystine (DAC), reducing the active monomer's efficacy.[5][6][7]

To overcome these challenges, derivatives have been developed. N,S-Diacetylcysteamine, also known by its systematic name S-(2-acetamidoethyl) ethanethioate, represents a strategic modification. By acetylating the reactive sulfhydryl group, a thioester is formed. This chemical "cap" serves two primary purposes:

-

Enhanced Stability: It protects the thiol from oxidation, preventing dimerization and significantly increasing shelf-life and stability in solution.

-

Improved Bioavailability (Proposed): Similar to other NAC prodrugs like N-acetylcysteine amide (NACA), modifying the parent molecule to be more lipophilic can enhance its ability to cross cellular membranes.[2][3][8]

Once inside the cell, it is hypothesized that intracellular esterase enzymes hydrolyze the thioester bond, releasing the active metabolite, N-acetylcysteamine, where it can participate in cellular pathways. This dual-functionality makes N,S-Diacetylcysteamine a molecule of significant interest as both a potential prodrug and a highly stable analytical reference material.[9]

Physicochemical Properties

The fundamental properties of N,S-Diacetylcysteamine are summarized below. This data is essential for its use as a qualified reference standard in analytical applications.

| Property | Value | References |

| CAS Number | 1420-88-8 | [1][4][10][11] |

| Molecular Formula | C6H11NO2S | [1][4][10] |

| Molecular Weight | 161.22 g/mol | [4][10][11] |

| Synonyms | S-(2-acetamidoethyl) ethanethioate, S-Acetyl-N-acetylcysteamine | [10] |

| Appearance | Colorless Oil (in some forms) | [10] |

Mechanism of Action: The Prodrug Hypothesis

The primary mechanism of action for N,S-Diacetylcysteamine in a biological context is its role as a prodrug. The molecule itself is biochemically inert in its di-acetylated form. Its therapeutic activity is contingent upon intracellular metabolic activation.

Pillar of Trustworthiness: The proposed pathway is based on the well-established principles of prodrug design and the known activity of intracellular esterases, which routinely cleave ester and thioester bonds.

Intracellular Activation Pathway

The activation process can be described in two key steps:

-

Cellular Uptake: The increased lipophilicity of the di-acetylated form, compared to NAC, facilitates its passive diffusion across the lipid bilayer of the cell membrane.

-

Enzymatic Cleavage: Once in the cytoplasm, ubiquitous intracellular enzymes, such as carboxylesterases or thioesterases, recognize and hydrolyze the thioester bond (C(=O)-S). This reaction cleaves the S-acetyl group.

-

Release of Active Metabolite: The hydrolysis releases N-acetylcysteamine , the active form of the molecule, along with acetate. N-acetylcysteamine then contributes its cysteine moiety to the intracellular pool for glutathione synthesis.

Caption: Proposed intracellular activation of N,S-Diacetylcysteamine.

Applications in Research and Development

A Stable Precursor for Glutathione Restoration Studies

In cellular research, maintaining a consistent and reliable concentration of a test compound is paramount. The instability of NAC in culture media can lead to variable results.

Expert Insight: The primary advantage of using N,S-Diacetylcysteamine over NAC in experimental settings is its superior stability. By protecting the thiol group, it prevents oxidative degradation in oxygen-rich cell culture media, ensuring that the concentration applied is the concentration cells are exposed to. This leads to more reproducible and reliable data when studying the effects of glutathione replenishment on phenomena like oxidative stress, apoptosis, and cellular senescence.[12]

A Certified Reference Material for Analytical Chemistry

In pharmaceutical manufacturing, it is essential to identify and quantify any impurities or related substances in the final Active Pharmaceutical Ingredient (API). N,S-Diacetylcysteamine is frequently used as a certified analytical standard for quality control of NAC or related products.[13]

Trustworthiness in Practice: As a reference standard, a highly purified and characterized sample of N,S-Diacetylcysteamine is used to calibrate analytical instruments like High-Performance Liquid Chromatography (HPLC) systems.[12] By running a known concentration of the standard, a calibration curve can be generated. This allows for the precise quantification of N,S-Diacetylcysteamine if it appears as an impurity or a synthesis byproduct in a batch of a related drug, ensuring the final product meets the stringent purity requirements set by regulatory bodies.

Experimental Protocols

The following protocols are provided as illustrative examples of how N,S-Diacetylcysteamine is synthesized and utilized in a laboratory setting.

Protocol: Synthesis of N,S-Diacetylcysteamine

This protocol is based on established esterification methods for related compounds.[10] It utilizes a carbodiimide coupling agent to facilitate the formation of the thioester bond between N-acetylcysteamine and acetic acid.

Methodology:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve N-acetylcysteamine (1.0 eq) and acetic acid (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). DMAP acts as an acylation catalyst to accelerate the reaction.

-

Coupling Agent: Cool the solution to 0°C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq). EDC is a zero-length crosslinker that activates the carboxylic acid group of acetic acid, making it susceptible to nucleophilic attack by the thiol group of N-acetylcysteamine.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue is then re-dissolved in a suitable organic solvent (e.g., Ethyl Acetate) and washed sequentially with a mild acid (e.g., 5% HCl) to remove residual DMAP and EDC byproducts, followed by a mild base (e.g., saturated NaHCO3) to remove unreacted acetic acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate. The crude product is then purified using silica gel column chromatography to yield pure N,S-Diacetylcysteamine.

Caption: Workflow for quantification using a reference standard.

Conclusion

N,S-Diacetylcysteamine is a strategically designed molecule that addresses the inherent stability and delivery challenges of its parent compounds. Its primary value lies in two distinct but equally important domains: as a stable prodrug candidate for delivering N-acetylcysteamine to cells for antioxidant support, and as an indispensable, high-purity reference standard for ensuring the quality and safety of pharmaceutical products. Understanding the rationale behind its design—protecting the reactive thiol group—is key to appreciating its utility and applying it effectively in both research and industrial settings.

References

-

The Royal Society of Chemistry. (2022). Synthesis of S-(2-acetamidoethyl) (R)-3-hydroxybutanethioate. RSC Publishing. Available from: [Link]

-

Cai, J., et al. (2006). High-dose oral N-acetylcysteine, a glutathione prodrug, modulates inflammation in cystic fibrosis. Proceedings of the National Academy of Sciences, 103(12), 4628-4633. Available from: [Link]

-

Ben-Shalom, R., et al. (2008). N-Acetyl-d-Glucosamine-6-Phosphate Deacetylase: Substrate Activation via a Single Divalent Metal Ion. Biochemistry, 47(40), 10795–10803. Available from: [Link]

-

Tobwala, S., & Ercal, N. (2013). N-acetylcysteine Amide (NACA), a Novel GSH Prodrug: Its Metabolism and Implications in Health. Scholars' Mine. Available from: [Link]

-

Gaudin, M., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics, 15(1), 195. Available from: [Link]

-

Loi, E. M., et al. (2020). Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition. Molecules, 25(15), 3341. Available from: [Link]

-

Tobwala, S., & Ercal, N. (2013). N-acetylcysteine amide (NACA), a novel GSH prodrug: Its metabolism and implications in health. ResearchGate. Available from: [Link]

-

Uddin, M. A., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. Journal of Pharmaceutical and Biomedical Analysis, 180, 113063. Available from: [Link]

-

Martin, R. B. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095. Available from: [Link]

-

PubChem. Acetylcysteamine. National Library of Medicine. Available from: [Link]

-

Sommer, I., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. Nutrients, 12(6), 1849. Available from: [Link]

-

Lebel, D., et al. (2021). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. The Canadian Journal of Hospital Pharmacy, 74(4), 294-300. Available from: [Link]

-

Analytica Chemie. S-(2-acetamidoethyl) ethanethioate. Analytica Chemie. Available from: [Link]

-

Sommer, I., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. PubMed. Available from: [Link]

-

Gagosz, F., & Zard, S. Z. Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

de Oliveira, G. R., et al. (2015). A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. Analytical Methods, 7(12), 5038-5043. Available from: [Link]

-

Sommer, I., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. Semantic Scholar. Available from: [Link]

-

Ito, Y., et al. (2011). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Bioorganic & Medicinal Chemistry, 19(17), 5167-5178. Available from: [Link]

-

Nguyen, H. T., & Nguyen, L. T. T. (2015). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. Polímeros, 25(5), 503-507. Available from: [Link]

-

Chemdor. N-Acetylcysteamine. Chemdor. Available from: [Link]

Sources

- 1. High-dose oral N-acetylcysteine, a glutathione prodrug, modulates inflammation in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "N-acetylcysteine Amide (NACA), a Novel GSH Prodrug: Its Metabolism and" by Shakila Tobwala and Nuran Ercal [scholarsmine.mst.edu]

- 4. mdpi.com [mdpi.com]

- 5. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N, N-Diacetylcystine (DAC) Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. rsc.org [rsc.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. N-乙酰基-L-半胱氨酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profiling and Mechanistic Utility of N,S-Diacetylcysteamine (AcSNAC)

Introduction: The Biomimetic Rationale

In the realm of drug development and metabolic engineering, probing acetyltransferase activity in living systems presents a significant biochemical challenge. The universal natural acetyl donor, Acetyl-Coenzyme A (Acetyl-CoA), is highly polar, sterically bulky, and membrane-impermeable due to its ADP-ribose moiety. To circumvent these limitations, researchers utilize N,S-Diacetylcysteamine (AcSNAC) —formally known as1 [1].

AcSNAC acts as a truncated thioester that perfectly mimics the reactive pantetheine arm of Acetyl-CoA. Because it lacks the nucleotide base, AcSNAC is highly membrane-permeable, allowing it to act as a direct acetyl donor in whole-cell assays. It has been instrumental in studying enzymatic carbon-carbon condensations 2 [2] and serves as a co-factor prosthesis in the biosynthesis of bacterial virulence factors, such as 3 [3]. Furthermore, thioester derivatives of SNAC are heavily utilized to 4 [4].

Spectroscopic Characterization (NMR, IR, MS)

To ensure the scientific integrity of biochemical assays, AcSNAC must be rigorously validated. Trace impurities, particularly free thiols, can act as competing nucleophiles and generate false positives in acetyltransferase assays. The following tables summarize the definitive quantitative spectroscopic data for pure AcSNAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for confirming the dual acetylation (N- vs. S- environments) of the cysteamine backbone. CDCl₃ is chosen as the solvent to prevent the deuterium exchange of the amide proton, which would otherwise mask the N-H signal in protic solvents like D₂O.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Causality / Rationale |

|---|---|---|---|---|---|

| 6.25 | Broad singlet (br s) | - | 1H | -NH | Amide proton; broadened by the quadrupolar relaxation of ¹⁴N and chemical exchange. |

| 3.45 | Quartet (q) | 6.5 | 2H | -CH₂ -N | Deshielded by the adjacent electronegative nitrogen; splits into a quartet via coupling with the adjacent methylene and N-H proton. |

| 3.05 | Triplet (t) | 6.5 | 2H | -CH₂ -S | Less deshielded than the N-adjacent methylene; splits into a triplet strictly via coupling with the -CH₂-N protons. |

| 2.35 | Singlet (s) | - | 3H | S-CO-CH₃ | Thioester methyl. The lack of resonance donation from sulfur leaves the carbonyl carbon highly electron-withdrawing, strongly deshielding these protons. |

| 1.99 | Singlet (s) | - | 3H | N-CO-CH₃ | Amide methyl. Nitrogen's lone pair delocalizes into the carbonyl (n→π*), reducing its electron-withdrawing effect on the methyl group. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality / Rationale |

|---|---|---|

| 195.2 | S-C =O | Thioester Carbonyl. Sulfur's 3p orbitals overlap poorly with carbon's 2p orbitals, minimizing resonance stabilization and leaving the carbon highly deshielded. |

| 170.5 | N-C =O | Amide Carbonyl. Strong resonance stabilization from nitrogen shields this carbon relative to the thioester. |

| 39.8 | -C H₂-N | Aliphatic carbon directly adjacent to the amide nitrogen. |

| 30.5 | S-CO-C H₃ | Thioester methyl carbon. |

| 28.9 | -C H₂-S | Aliphatic carbon directly adjacent to the thioester sulfur. |

| 23.1 | N-CO-C H₃ | Amide methyl carbon. |

Fourier-Transform Infrared (FT-IR) & Mass Spectrometry (MS)

IR spectroscopy provides rapid, orthogonal validation of the functional groups, specifically differentiating the high-energy thioester from the stable amide.

Table 3: FT-IR and ESI-MS Spectral Assignments

| Method | Signal / Wavenumber | Assignment / Formula | Causality / Rationale |

|---|---|---|---|

| FT-IR | ~3290 cm⁻¹ | N-H Stretch | Characteristic of a secondary amide. |

| FT-IR | ~1690 cm⁻¹ | C=O Stretch (Thioester) | Higher frequency than standard amides due to the lack of stabilizing resonance from the sulfur atom. |

| FT-IR | ~1650 cm⁻¹ | C=O Stretch (Amide I) | Standard secondary amide carbonyl stretch. |

| ESI-MS | 162.05 m/z | [M+H]⁺ Ion | Calculated exact mass for C₆H₁₁NO₂S is 161.0510 Da. |

Experimental Protocols & Self-Validating Workflows

To guarantee trustworthiness in downstream biological applications, the synthesis of AcSNAC must be coupled with a self-validating quality assurance system.

Step-by-Step Synthesis of AcSNAC

-

Initiation : Charge a flame-dried 100 mL round-bottom flask with N-acetylcysteamine (1.0 eq) dissolved in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition : Add anhydrous pyridine (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic side reactions and minimizes the base-catalyzed hydrolysis of the newly formed thioester.

-

Acetylation : Dropwise add acetic anhydride (1.2 eq). Stir for 15 minutes at 0 °C, then allow the reaction to warm to room temperature for 2 hours.

-

Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acetic anhydride and pyridine. Extract the aqueous layer with DCM (3x).

-

Purification : Dry the combined organic layers over anhydrous MgSO₄, filter, concentrate in vacuo, and purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to yield AcSNAC.

Self-Validating QA Protocol (Thiol-Free Confirmation)

Spectroscopic data alone can sometimes miss trace amounts of unreacted starting material. Because free thiols are highly nucleophilic, they can artificially inflate apparent enzyme kinetics by reacting non-specifically.

-

Ellman's Assay (DTNB) : Before utilizing AcSNAC, react a 10 µM aliquot with 5,5'-dithiobis-(2-nitrobenzoic acid). An absolute absence of absorbance at 412 nm confirms the complete elimination of free N-acetylcysteamine.

Workflow for the synthesis and spectroscopic validation of N,S-Diacetylcysteamine (AcSNAC).

Mechanistic Applications in Drug Development

The logical relationship between AcSNAC and Acetyl-CoA is rooted in steric and electronic mimicry. When investigating novel acetyltransferases (e.g., KATs or bacterial PseH), researchers substitute Acetyl-CoA with AcSNAC. The enzyme recognizes the linear, unbranched pantetheine-like tail of AcSNAC, allowing the thioester to enter the active site. Because the thioester bond is inherently high-energy (due to poor orbital overlap between C and S), the acetyl group is readily transferred to the target lysine or metabolite, releasing free N-acetylcysteamine (SNAC) as a leaving group.

Mechanistic pathway of AcSNAC acting as a biomimetic surrogate for Acetyl-CoA.

References

- National Center for Biotechnology Information. "Ethanethioic acid, S-(2-(acetylamino)ethyl) ester" PubChem CID 14997.

- MDPI. "Diethyl 2-Cyano-3-oxosuccinate" (Citing Lienhard & Jencks, J. Am. Chem. Soc. 1965).

- University of York. "Co-factor prosthesis facilitates biosynthesis of azido-pseudaminic acid probes for use as glycosyltransferase reporters" (2024).

- ACS Central Science. "Thioesters Support Efficient Protein Biosynthesis by the Ribosome" (2025).

Sources

The Biomimetic Thioester: A Technical Guide to N,S-Diacetylcysteamine in Enzymology and Synthetic Biology

Executive Summary

N,S-Diacetylcysteamine (often abbreviated as SNAc or N-acetyl-S-acetylcysteamine) is a highly specialized, truncated thioester utilized extensively in advanced enzymology, polyketide synthase (PKS) engineering, and glycoengineering[1],[2]. By acting as a structural surrogate for the terminal cysteamine moiety of the native phosphopantetheine arm found in Acyl Carrier Proteins (ACPs) and Coenzyme A (CoA), SNAc enables researchers to bypass complex protein-protein interactions and directly probe the active sites of acyltransferases and ketosynthases in vitro[2]. This guide details the commercial landscape, chemical properties, and self-validating experimental protocols for utilizing research-grade N,S-Diacetylcysteamine.

Chemical Identity & Specifications

To ensure reproducibility in enzymatic assays, researchers must utilize high-purity (>98%) N,S-Diacetylcysteamine. The molecule is characterized by its membrane permeability and lack of the bulky, charged nucleotide diphosphate groups present in native CoA[1].

Table 1: Chemical and Physical Specifications

| Property | Specification / Value |

| IUPAC Name | S-(2-acetamidoethyl) ethanethioate[1] |

| CAS Number | 1420-88-8[3],[1] |

| Molecular Formula | C₆H₁₁NO₂S[1] |

| Molecular Weight | 161.22 g/mol [1] |

| Physical State | Solid (Melting Point: 29–31 °C)[4] |

| Storage Conditions | 2–8°C (Short-term) / -20°C (Long-term, hygroscopic)[5],[4] |

Commercial Availability & Sourcing Strategy

Because N,S-Diacetylcysteamine is primarily a research chemical rather than a bulk industrial intermediate, it is frequently listed under "Custom Synthesis" or "Pharmaceutical Standards"[3],[5]. When procuring this compound, scientists must request Certificates of Analysis (CoA) confirming the integrity of the thioester bond, which is susceptible to hydrolysis under basic conditions.

Table 2: Key Commercial Suppliers of Research-Grade SNAc

| Supplier | Product Code / Catalog | Stock Status / Category |

| Clearsynth | CS-BX-01285 | Research Chemical / Impurity Standard[3] |

| Pharmaffiliates | PA 82 0101000 | Pharmaceutical Standard[5] |

| Simson Pharma | 1420-88-8 | Custom Synthesis / Bio Analytics |

| Chemicea Pharma | CP-C252002 | Custom Synthesis / Impurity[6] |

The Mechanistic Imperative: SNAc as a Biomimetic Surrogate

The Causality of Substrate Selection

In native polyketide and fatty acid biosynthesis, acyl groups are tethered to a phosphopantetheine arm, which is covalently attached to an ACP[2]. Studying isolated Ketosynthase (KS) or Thioesterase (TE) domains in vitro presents a kinetic hurdle: these domains rely on specific protein-protein interactions with the ACP to accept the acyl substrate.

Using native Acetyl-CoA is often ineffective because it is sterically bulky and lacks the specific binding motifs of the ACP. N,S-Diacetylcysteamine solves this by perfectly mimicking the terminal thioester linkage of the phosphopantetheine arm[2]. Its small size and uncharged nature allow it to diffuse directly into the catalytic chamber of the enzyme, driving transthioesterification purely through mass action and localized chemical affinity[7].

Figure 1: Mechanistic bypass of native ACP delivery using SNAc biomimetic transthioesterification.

Advanced Applications in Literature

-

Polyketide Synthase (PKS) Catalysis: SNAc thioesters have been critical in mapping the substrate tolerance of the PikAIV module in the pikromycin pathway, allowing researchers to decouple KS loading from upstream ACP dynamics[2].

-